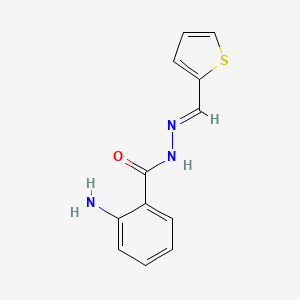
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Clotrimazole, is a widely used antifungal medication that is used to treat a variety of fungal infections. It belongs to the class of azole antifungals and is known for its broad-spectrum activity against a wide range of fungi. Clotrimazole is a synthetic compound that was first synthesized in the 1970s and has since become an important tool in the fight against fungal infections.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of fungal cytochrome P450-dependent enzymes that are involved in the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting the synthesis of ergosterol, 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various fungi by disrupting the integrity of their cell membranes. 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has limitations in terms of its solubility and stability, which may impact its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and tolerability of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Another area of research is the investigation of the potential use of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the treatment of other fungal infections, such as those caused by emerging fungal pathogens. Finally, there is a need for further research into the mechanism of action of 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections. It has been used to treat various types of fungal infections, including those caused by Candida species, dermatophytes, and other fungi. 4-(2-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been used in combination with other antifungal agents to enhance their efficacy.
Propiedades
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-15(11-13-7-5-6-10-16(13)18)17(21)20(19-12)14-8-3-2-4-9-14/h2-11H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJMDJKMUGAFSI-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)
![3-chloro-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842031.png)
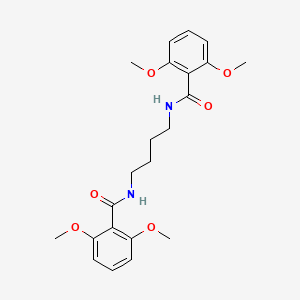
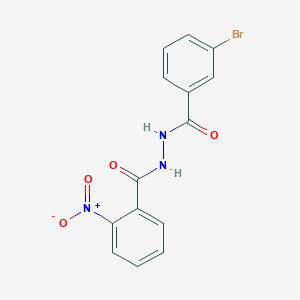
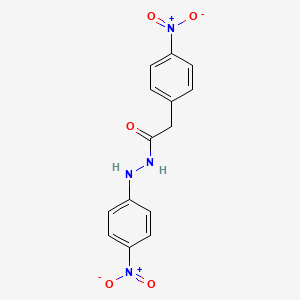
![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)
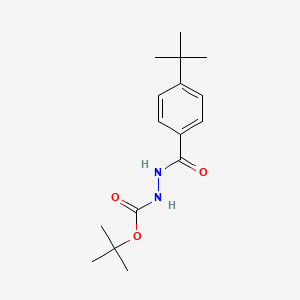
![N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842072.png)
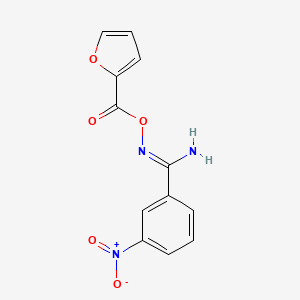
![N,N-dimethyl-1-{2-[(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)methyl]phenyl}methanamine](/img/structure/B3842117.png)
![N-(tert-butyl)-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3842120.png)
![N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)
